molecular formula C8H6ClNO6S B2807415 Methyl 2-(chlorosulfonyl)-3-nitrobenzoate CAS No. 1864061-83-5

Methyl 2-(chlorosulfonyl)-3-nitrobenzoate

Cat. No.: B2807415
CAS No.: 1864061-83-5
M. Wt: 279.65
InChI Key: BOGUGWIRAXBGLW-UHFFFAOYSA-N
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Description

Methyl 2-(chlorosulfonyl)-3-nitrobenzoate is an organic compound with the molecular formula C8H6ClNO6S. It is a derivative of benzoic acid and contains both a chlorosulfonyl group and a nitro group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Safety and Hazards

“Methyl 2-(chlorosulfonyl)-3-nitrobenzoate” is likely to have similar safety and hazard properties to other chlorosulfonyl compounds. For example, “Methyl 2-(chlorosulfonyl)benzoate” is described as causing severe skin burns and eye damage .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(chlorosulfonyl)-3-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl benzoate to form methyl 3-nitrobenzoate, followed by chlorosulfonation. The nitration is typically carried out using a mixture of concentrated sulfuric acid and nitric acid. The chlorosulfonation step involves the reaction of methyl 3-nitrobenzoate with chlorosulfonic acid, often in the presence of a solvent such as dichloromethane .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and yields. The use of automated systems can help in maintaining consistent quality and reducing the risk of hazardous reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(chlorosulfonyl)-3-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 2-(chlorosulfonyl)-3-nitrobenzoate involves its reactivity with nucleophiles due to the presence of the chlorosulfonyl group. This group is highly electrophilic, making the compound a useful reagent for introducing sulfonyl groups into other molecules. The nitro group can also participate in redox reactions, further expanding the compound’s utility in various chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(chlorosulfonyl)-3-nitrobenzoate is unique due to the presence of both the chlorosulfonyl and nitro groups, which allow it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

IUPAC Name

methyl 2-chlorosulfonyl-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO6S/c1-16-8(11)5-3-2-4-6(10(12)13)7(5)17(9,14)15/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOGUGWIRAXBGLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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